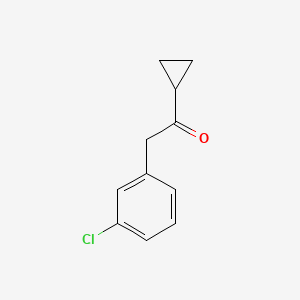

2-(3-Chlorophenyl)-1-cyclopropylethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

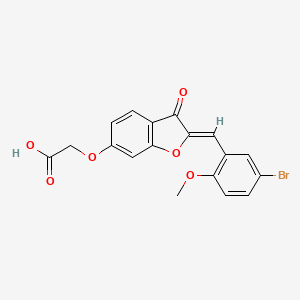

The compound "2-(3-Chlorophenyl)-1-cyclopropylethan-1-one" can be synthesized through various methods, including palladium(II)-catalyzed cyclopropanation of simple allyloxy and allylamino compounds with diazomethane in the presence of bis(benzonitrile)palladium dichloride, leading to cyclopropanes in high yields (Tomilov et al., 1990). Additionally, reactions involving 1-cyclopropyl-2-arylethanones with allenic esters under TMSOTf mediation have been reported to synthesize dihydrofuro[2,3-h]chromen-2-one derivatives (Shi et al., 2007).

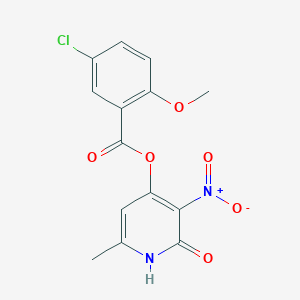

Molecular Structure Analysis

The molecular structure and characteristics of cyclopropane derivatives, including those similar to "2-(3-Chlorophenyl)-1-cyclopropylethan-1-one," have been extensively studied. X-ray crystallography has been used to investigate the absolute molecular configuration, revealing intermolecular hydrogen bonds and specific configurations of methyl and chlorophenyl groups (Wu et al., 2015).

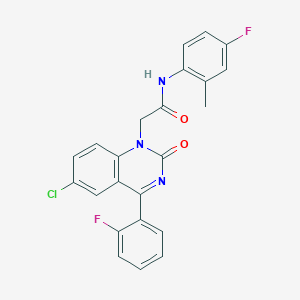

Chemical Reactions and Properties

Cyclopropanation reactions, particularly involving electron-deficient alkenes with dichloromethane as the methylene source, have been explored. These reactions proceed in good to excellent yields under mild conditions, showcasing the cyclopropyl group's significance in medicinal chemistry (Teye-Kau et al., 2023).

Physical Properties Analysis

Research into the physical properties of cyclopropane derivatives, such as "2-(3-Chlorophenyl)-1-cyclopropylethan-1-one," often focuses on their reactivity and stability under various conditions. The strain in small rings like cyclopropane can significantly influence these properties, making them highly reactive and versatile building blocks for organic synthesis (Meijere et al., 2000).

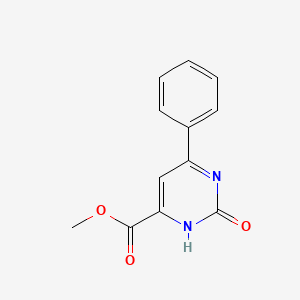

Chemical Properties Analysis

The chemical properties of compounds similar to "2-(3-Chlorophenyl)-1-cyclopropylethan-1-one" include their ability to undergo various reactions, such as cycloadditions with tetracyanoethylene to produce cyclobutane or vinylcyclopentane derivatives. These reactions demonstrate the versatility of cyclopropyl-substituted ethylenes in organic synthesis (Nishida et al., 1991).

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-1-cyclopropylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9H,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMRXMWRDKJQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2485509.png)

![methyl 4-[({[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2485511.png)

![1-Carbazol-9-yl-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-2-ol](/img/structure/B2485513.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2485518.png)

![6-(4-Ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2485525.png)

![3-(4-Methoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2485526.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2485529.png)